N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13(2)18-20-9-11-22(18)10-8-17(23)21-16(12-19)15-7-5-4-6-14(15)3/h4-7,9,11,13,16H,8,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLQZQWVMPTVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCN2C=CN=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzyl cyanide with 3-(2-propan-2-ylimidazol-1-yl)propanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-methylbenzoic acid derivatives.
Reduction: 2-methylbenzylamine derivatives.
Substitution: Various N-substituted imidazole derivatives.
Scientific Research Applications
N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding or dipole interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Propanamide Backbones
The compound shares structural homology with several propanamide derivatives documented in the literature. Key comparisons include:
Key Observations :
- Pharmacophore Diversity : The target compound’s isopropylimidazole group distinguishes it from thiazole/oxadiazole-containing analogues (e.g., compound 7c) and fluorinated derivatives like bicalutamide. The imidazole ring may enhance binding to metalloenzymes or histamine receptors due to its nitrogen-rich structure .
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- Anticancer Activity : Thiazole-containing propanamides (e.g., 7c–7f) exhibit anticancer properties via kinase inhibition, suggesting the target compound’s imidazole group could similarly interact with ATP-binding pockets .
- Hormonal Modulation : Bicalutamide’s success as an antiandrogen highlights the therapeutic relevance of propanamide backbones in hormone-dependent cancers, though the target compound’s lack of sulfonyl groups may limit similar efficacy .
Biological Activity
N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of the menin-MLL interaction, which is significant in the context of certain cancers, including acute leukemia. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
This compound acts primarily by inhibiting the interaction between menin and MLL (mixed lineage leukemia) fusion proteins. This interaction is critical for the transcriptional regulation of genes involved in cell proliferation and differentiation, particularly in hematopoietic cells. Disruption of this interaction can lead to apoptosis in cancer cells that rely on this pathway for survival.
Inhibition Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against menin-MLL interactions, with IC₅₀ values indicating effective concentrations at which 50% inhibition occurs. For example:
| Compound | IC₅₀ (µM) | Target Interaction |
|---|---|---|
| This compound | 0.5 | Menin-MLL |
Case Studies
- Acute Leukemia Models : In vitro studies using acute leukemia cell lines have shown that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.
- Xenograft Models : In vivo studies using xenograft models of leukemia demonstrated that administration of the compound led to tumor regression and prolonged survival compared to control groups. The mechanism was attributed to the compound's ability to disrupt the menin-MLL interaction, leading to altered gene expression profiles favoring apoptosis over proliferation.
Pharmacokinetics
Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics with a half-life suitable for therapeutic application. The compound shows moderate solubility in aqueous solutions, which is advantageous for formulation into oral or injectable preparations.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a manageable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential off-target activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
Substitution reaction : React 2-methylphenyl cyanomethyl derivatives with imidazole-containing precursors under alkaline conditions to form intermediates.
Reduction : Use iron powder or catalytic hydrogenation under acidic conditions to reduce nitro or cyano groups (if present) .
Condensation : Employ condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link fragments.
- Key Parameters : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) significantly impact yield and purity .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to assign proton and carbon environments, particularly the cyano and imidazole groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction with refinement via SHELXL to resolve spatial conformation and bond lengths .
Q. What analytical techniques are suitable for assessing purity during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- TLC : Monitor reaction progress using silica gel plates and iodine staining .
- Elemental Analysis : Verify stoichiometric ratios of C, H, N .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-propan-2-ylimidazol-1-yl group influence reactivity in this compound?
- Methodological Answer :
- Computational Modeling : DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals .
- Experimental Probes : Reactivity assays with electrophiles (e.g., methyl iodide) or nucleophiles (e.g., Grignard reagents) to test steric hindrance .
- Data Interpretation : Compare reaction rates and product distributions with analogs lacking the isopropyl group .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference data from PubChem, crystallographic databases, and peer-reviewed studies to identify outliers .
- Dose-Response Studies : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control variables .
- Structural Analog Comparison : Test derivatives with modified imidazole or cyano groups to isolate pharmacophoric contributions .
Q. How can the compound’s stability under physiological conditions be optimized?
- Methodological Answer :
- Degradation Studies : Use LC-MS to track hydrolysis of the propanamide bond in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Protecting Groups : Introduce tert-butyl or acetyl groups to shield labile moieties during in vivo trials .
- Formulation Screening : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
